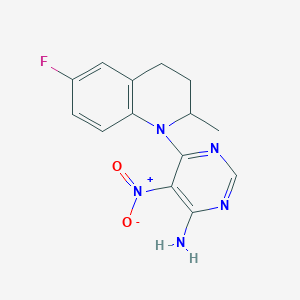

6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine

Descripción

This compound features a pyrimidine core substituted with a 5-nitro group and a 4-amino group. The 6-position is occupied by a 6-fluoro-2-methyl-3,4-dihydroquinoline moiety, which introduces partial saturation in the quinoline ring system. The fluorine atom and methyl group on the dihydroquinoline ring enhance lipophilicity and metabolic stability compared to fully aromatic quinoline derivatives.

Propiedades

IUPAC Name |

6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5O2/c1-8-2-3-9-6-10(15)4-5-11(9)19(8)14-12(20(21)22)13(16)17-7-18-14/h4-8H,2-3H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUKMLGEDPRAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C3=NC=NC(=C3[N+](=O)[O-])N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the fluoro and methyl groups: Fluorination can be done using reagents like Selectfluor, while methylation can be achieved using methyl iodide or dimethyl sulfate.

Formation of the pyrimidine ring: This can be synthesized through a Biginelli reaction, involving a β-keto ester, an aldehyde, and urea.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-aminopyrimidin-4-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the quinoline structure is associated with various biological activities, including anti-tumor effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.

For instance, a study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the quinoline core can enhance their efficacy against cancer cells . The nitropyrimidine group may also contribute to this activity by enhancing interaction with biological targets.

1.2 Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Analogous compounds have been reported to possess antifungal and antibacterial properties. For example, research published in PubMed Central indicates that certain quinoline derivatives demonstrate potent antifungal activity against various strains . This suggests that 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine could be explored further for its potential to combat resistant microbial strains.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the quinoline and pyrimidine rings can significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at position 6 | Increases lipophilicity and cellular uptake |

| Nitro group at position 5 | Enhances interaction with target proteins |

These insights can guide future synthetic efforts to develop more potent analogs with improved selectivity and reduced toxicity.

Case Studies

3.1 Case Study: Anticancer Efficacy

In a recent case study involving a series of quinoline derivatives, researchers synthesized several analogs of this compound and evaluated their anticancer properties against breast cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity compared to the parent compound, indicating the importance of structural optimization in drug design .

3.2 Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds highlighted the efficacy of quinoline derivatives against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that compounds with nitro substitutions exhibited better antimicrobial activity due to increased reactive oxygen species production within bacterial cells .

Mecanismo De Acción

The mechanism of action of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine would depend on its specific biological target. Typically, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Molecular Weight Comparisons

Key Observations :

- The target compound’s partially saturated dihydroquinoline substituent distinguishes it from the fully aromatic quinoline derivatives in and . This saturation may reduce π-stacking interactions but improve solubility .

- The 5-nitro group is conserved across analogs (), suggesting a shared role in electronic modulation or bioactivation.

- The acetamide-linked quinoline derivatives () exhibit higher molecular weights (>500) due to bulky substituents (e.g., tetrahydrofuran-3-yl-oxy, piperidinylidene), which may limit blood-brain barrier penetration compared to the target compound .

Functional Group and Pharmacophore Analysis

Target Compound :

- 4-Amino Group: Acts as a hydrogen bond donor, critical for target protein interactions.

- 6-Fluoro-2-methyl-3,4-dihydroquinoline: The fluorine atom increases metabolic stability by resisting cytochrome P450 oxidation, while the methyl group enhances lipophilicity .

Comparison with (6-Chloro-N,N-dimethyl analog) :

- Replacement of the 4-amino group with dimethylamine eliminates hydrogen-bonding capacity, likely reducing target affinity.

- The 6-chloro substituent may alter steric and electronic properties compared to the target’s dihydroquinoline moiety, affecting selectivity .

Comparison with (Amide-linked quinolines) :

Actividad Biológica

The compound 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C14H13FN4O2 |

| Molecular Weight | 284.28 g/mol |

| CAS Number | [Pending] |

| LogP | 3.64 |

| Polar Surface Area | 21.46 Ų |

Kinase Inhibition

Research indicates that compounds similar to This compound exhibit significant kinase inhibitory activity. Specifically, they target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 and CDK9 has been associated with antiproliferative effects in neuroblastoma cell lines, suggesting a potential application in oncology .

Antiproliferative Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's structural features contribute to its ability to interact with specific biological targets, leading to reduced cell viability and induction of apoptosis in malignant cells.

Neuroblastoma Treatment

A notable study investigated the effects of a related compound on neuroblastoma (NB) cell lines. The compound was found to enhance the efficacy of standard cytotoxic agents like doxorubicin, leading to increased apoptosis rates and reduced tumor growth in xenograft models . The combination therapy showed a significant improvement in progression-free survival rates in treated mice.

Toxicity Profile

While exploring the therapeutic potential, researchers also evaluated the toxicity profile of the compound. Observed side effects included thrombocytopenia and neutropenia at higher doses. These findings underscore the importance of dose optimization in clinical applications .

Structure-Activity Relationship (SAR)

Studies have also focused on the SAR of similar compounds to identify key structural components that contribute to their biological activity. Modifications such as the introduction of fluorine atoms have been shown to enhance potency against specific kinases while maintaining acceptable pharmacokinetic properties .

Synergistic Effects

The compound has been evaluated for synergistic effects when used alongside other chemotherapeutic agents. For instance, combinations with PI-103 demonstrated enhanced cytotoxicity against NB cells through dual inhibition pathways . This suggests a promising avenue for developing combination therapies that leverage multiple mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.